molecular formula C22H17N3O2 B1192058 AAK1-IN-21b

AAK1-IN-21b

Cat. No. B1192058
M. Wt: 355.397
InChI Key: CJTVDIBZBUWIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AAK1-IN-21b is a Novel inhibitor of adaptor associated kinase 1 (AAK1), demonstrating improved activity against dengue virus both in vitro and in human primary dendritic cells and the unrelated Ebola virus.

Scientific Research Applications

Antiviral Activity

AAK1-IN-21b, targeting Adaptor-associated kinase 1 (AAK1), demonstrates significant antiviral properties. AAK1, a cellular serine-threonine protein kinase, regulates clathrin-associated host adaptor proteins and intracellular trafficking of multiple unrelated RNA viruses, including dengue and Ebola viruses. Compounds like this compound, optimizing the structure of 7-azaindole analogues, have shown high AAK1 affinity and improved activity against these viruses, both in vitro and in human primary dendritic cells, suggesting broad-spectrum antiviral potential (Verdonck et al., 2019).

Treatment of Neurological and Psychiatric Disorders

This compound and similar AAK1 inhibitors are proposed as promising drug targets for various neurological and psychiatric disorders, such as schizophrenia, cognitive deficits in schizophrenia, Parkinson’s disease, bipolar disorder, Alzheimer’s disease, and neuropathic pain. The inhibition of AAK1 has shown potential in vitro activity in AAK1-related assays and in vivo activity in preclinical animal models for neuropathic pain (Martínez-Gualda et al., 2021).

Potential Treatment for COVID-19

Research suggests that this compound or similar compounds may be effective in treating COVID-19. Baricitinib, an AAK1 inhibitor, has been predicted to reduce the ability of the virus to infect lung cells. AAK1, as a regulator of endocytosis, may influence the virus's entry into cells and the assembly of virus particles (Richardson et al., 2020).

Treatment of Neuropathic Pain

This compound, as an AAK1 inhibitor, has been identified as a highly selective, CNS penetrable, and potent inhibitor for the treatment of neuropathic pain. It has shown efficacy in rodent neuropathic pain models and favorable pharmacokinetic properties, and is currently in clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia (Luo et al., 2022).

Hepatitis C Virus Entry Regulation

This compound may play a role in regulating the entry of Hepatitis C virus (HCV) into cells. AAK1 and GAK, as host kinases, regulate clathrin-mediated endocytosis, which is crucial for the entry of HCV. AAK1 inhibitors could potentially block HCV entry and assembly, offering a new avenue for antiviral strategies (Neveu et al., 2015).

properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.397

IUPAC Name

5-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C22H17N3O2/c1-26-20-8-7-16(11-21(20)27-2)18-10-19-17(13-24-22(19)25-14-18)6-5-15-4-3-9-23-12-15/h3-4,7-14H,1-2H3,(H,24,25)

InChI Key

CJTVDIBZBUWIFC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CN=C(NC=C3C#CC4=CC=CN=C4)C3=C2)C=C1OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AAK1-IN-21b

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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